molecular formula C25H23ClN2O3S2 B2503684 GNE-140 (racemate)

GNE-140 (racemate)

Cat. No.: B2503684
M. Wt: 499.0 g/mol
InChI Key: GLDDJXYFHWRGPI-UHFFFAOYSA-N
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Description

GNE-140 (racemate) is a racemic mixture of two enantiomers, ®-GNE-140 and (S)-GNE-140. It is a potent inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the glycolytic pathway. LDHA is responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-140 (racemate) involves multiple steps, starting from commercially available starting materialsThe final step involves the resolution of the racemic mixture to obtain the individual enantiomers .

Industrial Production Methods

Industrial production of GNE-140 (racemate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to separate the desired product from impurities .

Chemical Reactions Analysis

Types of Reactions

GNE-140 (racemate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

GNE-140 (racemate) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GNE-140 (racemate)

GNE-140 (racemate) is unique due to its potent inhibition of LDHA and its ability to disrupt the glycolytic pathway in cancer cells. Its racemic nature allows for the study of both enantiomers, providing insights into their individual and combined effects on LDHA inhibition and cancer cell metabolism .

Properties

IUPAC Name

3-(2-chlorophenyl)sulfanyl-6-(4-morpholin-4-ylphenyl)-6-thiophen-3-ylpiperidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,23H,10-13,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDDJXYFHWRGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3(CC(=O)C(C(=O)N3)SC4=CC=CC=C4Cl)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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